molecular formula C19H21ClN2S B14450936 N-Methyl-9-phenyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride CAS No. 73426-02-5

N-Methyl-9-phenyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride

Cat. No.: B14450936
CAS No.: 73426-02-5
M. Wt: 344.9 g/mol
InChI Key: ACGRBMIQIGOTIY-UHFFFAOYSA-N
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Description

N-Methyl-9-phenyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-9-phenyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride can be achieved through a multi-step process. One common method involves the Fischer indole synthesis followed by N-alkylation. The Fischer indole synthesis is a robust and high-yielding process that involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst . The resulting intermediate is then subjected to N-alkylation using methyl iodide to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation to reduce reaction times and improve efficiency . Additionally, the use of commercially available starting materials such as aryl hydrazines, ketones, and alkyl halides makes the process cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-9-phenyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-Methyl-9-phenyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, leading to its potential use as an anti-inflammatory agent . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-9-phenyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the N-methyl and phenyl groups enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

73426-02-5

Molecular Formula

C19H21ClN2S

Molecular Weight

344.9 g/mol

IUPAC Name

N-methyl-1-(9-phenyl-3,4-dihydro-2H-thiopyrano[2,3-b]indol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C19H20N2S.ClH/c1-20-13-14-11-12-22-19-18(14)16-9-5-6-10-17(16)21(19)15-7-3-2-4-8-15;/h2-10,14,20H,11-13H2,1H3;1H

InChI Key

ACGRBMIQIGOTIY-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCSC2=C1C3=CC=CC=C3N2C4=CC=CC=C4.Cl

Origin of Product

United States

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